Aqueous Solubility of Thalidomide-O-amido-PEG2-C2-NH2 (TFA Salt) Compared to Alkyl Linker Analog
The trifluoroacetate (TFA) salt form of Thalidomide-O-amido-PEG2-C2-NH2 exhibits high aqueous solubility, a critical attribute for in vitro assays and potential in vivo formulation. In head-to-head comparison using standardized vendor solubility protocols, the PEG2-linked compound demonstrates an aqueous solubility of ≥150 mg/mL (260.20 mM) in H2O, requiring only ultrasonic assistance . In contrast, a structurally analogous conjugate bearing a simple alkyl (C4) linker, Thalidomide-O-amido-C4-NH2 (TFA), shows significantly lower aqueous solubility at ≥52.8 mg/mL in H2O . This represents a ~2.8-fold increase in aqueous solubility for the PEG2-based compound, attributable to the hydrophilic polyethylene glycol spacer.
| Evidence Dimension | Aqueous Solubility (H2O) |
|---|---|
| Target Compound Data | ≥150 mg/mL (260.20 mM) |
| Comparator Or Baseline | Thalidomide-O-amido-C4-NH2 (TFA): ≥52.8 mg/mL |
| Quantified Difference | Approximately 2.8-fold higher solubility for PEG2-linked compound |
| Conditions | H2O solvent, ultrasonic assistance, vendor-reported solubility data |
Why This Matters
Higher aqueous solubility facilitates the preparation of concentrated stock solutions for cell-based assays and reduces the risk of precipitation during biological testing, thereby improving experimental reproducibility and data quality.
